4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside
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Overview
Description
4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is a complex organic compound often used in biochemical research. It is a derivative of glucopyranoside, featuring multiple acetyl and acetamido groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves multiple steps, starting from the appropriate glucopyranoside precursor. The process includes the selective acetylation and acetamidation of hydroxyl groups, followed by the introduction of the 4-nitrophenyl group. The reaction conditions often require the use of acetic anhydride, acetic acid, and catalysts to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and purification systems, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove acetyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products
Hydrolysis: Deacetylated glucopyranoside derivatives.
Reduction: Aminophenyl glucopyranoside derivatives.
Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in scientific research due to its unique properties:
Chemistry: As a substrate in enzymatic assays to study glycosidase activity.
Biology: In the investigation of carbohydrate metabolism and glycosylation processes.
Industry: Used in the synthesis of complex carbohydrates and glycosides for various applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes that recognize and process glycosidic bonds. The nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing researchers to monitor enzymatic activity. The acetyl and acetamido groups influence the compound’s solubility and reactivity, making it a valuable tool in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl β-D-glucopyranoside: Lacks the acetamido and acetyl groups, making it less complex but still useful in enzymatic assays.
2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Similar structure but with a different nitrophenyl position, affecting its reactivity and applications.
Uniqueness
4-Nitrophenyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its multiple acetyl and acetamido groups, which enhance its solubility and reactivity. This makes it particularly valuable in complex biochemical assays where precise control over reactivity is required.
Properties
Molecular Formula |
C32H41N3O18 |
---|---|
Molecular Weight |
755.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H41N3O18/c1-14(36)33-25-30(49-20(7)42)28(24(13-46-17(4)39)51-31(25)50-22-10-8-21(9-11-22)35(43)44)53-32-26(34-15(2)37)29(48-19(6)41)27(47-18(5)40)23(52-32)12-45-16(3)38/h8-11,23-32H,12-13H2,1-7H3,(H,33,36)(H,34,37)/t23-,24-,25-,26-,27-,28-,29-,30-,31?,32+/m1/s1 |
InChI Key |
ZOYHGUZQBNSSRJ-WKBXMIOTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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